molecular formula C13H19N3O3 B11761746 tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate

tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate

Cat. No.: B11761746
M. Wt: 265.31 g/mol
InChI Key: LESQJSHFHZTDQU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable derivatives.

Preparation Methods

The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylmethyl carbamimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

Tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is characterized by the presence of a tert-butyl group, a hydroxycarbamimidoyl moiety, and a phenyl group. The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of Hydroxycarbamimidoyl Intermediate : The reaction of an appropriate amine with suitable reagents to create the hydroxycarbamimidoyl intermediate.
  • Introduction of Tert-Butyl Group : This step involves the reaction of tert-butyl chloroformate under basic conditions.
  • Formation of Carbamate Linkage : The final step usually involves reacting the intermediate with isocyanates to yield the desired carbamate structure.

These steps require careful control of reaction conditions to achieve high yields and purity in the final product .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxycarbamimidoyl group enhances its binding affinity, allowing it to inhibit enzyme activity effectively. Notably, studies have indicated that this compound exhibits significant inhibitory activity against cholinesterases, which are critical in neurotransmission processes.

Enzyme Inhibition Studies

Recent investigations have highlighted its potential in inhibiting various enzymes:

EnzymeIC50 Value (µM)Notes
Acetylcholinesterase (AChE)38.98Strong inhibitor compared to standard drugs
Butyrylcholinesterase (BChE)1.60Most effective among tested carbamate derivatives
Other targetsVariesSpecific binding interactions noted

These findings suggest that this compound could be a valuable tool in neuropharmacology .

Medicinal Chemistry Applications

The compound's unique structural features position it as a promising candidate for drug development. Its potential applications include:

  • Alzheimer's Disease Treatment : Preliminary studies indicate that compounds structurally similar to this compound may act as both β-secretase and acetylcholinesterase inhibitors, potentially preventing amyloid beta peptide aggregation, which is crucial in Alzheimer's pathology .
  • Cancer Therapeutics : Due to its enzyme inhibition properties, this compound could be explored for its anticancer potential by targeting cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells .

Mechanism of Action

The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate can be compared with similar compounds such as:

The uniqueness of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate lies in its specific structure, which imparts distinct reactivity and potential for forming stable derivatives.

Biological Activity

tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C16H22N4O3
  • Molecular Weight : 318.37 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

It has been reported that carbamate derivatives can inhibit certain enzymes by mimicking substrate structures or by binding to active sites. For example, compounds similar in structure to this compound have shown inhibition of serine proteases and other hydrolases, leading to downstream effects on cell proliferation and apoptosis .

Biological Assays and Findings

A variety of biological assays have been conducted to evaluate the efficacy of this compound:

In Vitro Studies

  • Cell Viability Assays :
    • Compounds structurally related to this compound have shown varying degrees of cytotoxicity against cancer cell lines. For instance, a study demonstrated that related carbamates exhibited IC50 values in the micromolar range against human cancer cell lines, indicating significant anti-cancer potential .
  • Mechanistic Studies :
    • The mechanism of action was further elucidated through studies that examined the induction of apoptosis in treated cells. Flow cytometry analysis revealed increased annexin V binding, suggesting that these compounds trigger apoptotic pathways .

In Vivo Studies

In vivo studies using murine models have shown that administration of related carbamate derivatives led to a reduction in tumor size compared to control groups. These findings suggest potential therapeutic applications for cancer treatment .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study 1 : A derivative exhibited a significant reduction in tumor growth in xenograft models when administered at a dosage of 10 mg/kg body weight, demonstrating its potential as an anti-cancer agent .
  • Case Study 2 : Another study focused on the compound's ability to modulate immune responses. It was found to enhance T-cell activation in vitro, suggesting a role in immunotherapy applications .

Data Tables

Biological Activity IC50 (µM) Cell Line Effect
Cytotoxicity15HeLaInduction of apoptosis
Tumor Growth Inhibition10Xenograft ModelSignificant reduction in tumor size
Immune ModulationN/AT-cell ActivationEnhanced activation

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl N-[(2E)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17)

InChI Key

LESQJSHFHZTDQU-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N

Origin of Product

United States

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